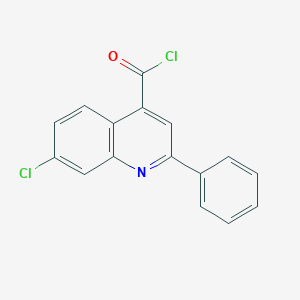

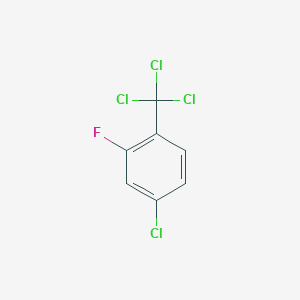

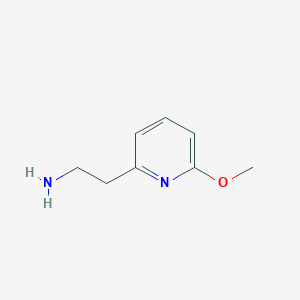

![molecular formula C12H9ClN2OS B062982 2-[(4-氯苯基)硫代]烟酰胺 CAS No. 175135-82-7](/img/structure/B62982.png)

2-[(4-氯苯基)硫代]烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves complex reactions that provide insights into potential methods for synthesizing "2-[(4-Chlorophenyl)thio]nicotinamide". For instance, the synthesis of pharmaceutical co-crystals with nicotinamide indicates a method involving liquid-assisted grinding and solution crystallization experiments, highlighting techniques that could be adapted for synthesizing related compounds (Lemmerer, Esterhuysen, & Bernstein, 2010).

Molecular Structure Analysis

Molecular structure analysis of nicotinamide derivatives reveals complex interactions and hydrogen bonding patterns. For example, studies on supramolecular structures of isomeric chloro-nicotinamides show how molecules are linked by hydrogen bonds into chains, providing insights into the potential molecular architecture of "2-[(4-Chlorophenyl)thio]nicotinamide" (de Souza et al., 2005).

Chemical Reactions and Properties

Research on nicotinamide and its derivatives has elucidated various chemical reactions and properties. The structural characterization of nicotinamide derivatives, like the aquaporin inhibitor 2-nicotinamido-1,3,4-thiadiazole, offers a glimpse into the reactivity and functional group interactions that could be expected from "2-[(4-Chlorophenyl)thio]nicotinamide" (Burnett, Johnston, & Green, 2015).

Physical Properties Analysis

The analysis of nicotinamide derivatives often includes their physical properties such as melting points, solubility, and thermal stability. The study of co-crystals with nicotinamide indicates that these derivatives have higher melting points and thermal stability compared to their pure components, suggesting similar properties might be observed for "2-[(4-Chlorophenyl)thio]nicotinamide" (Lemmerer, Esterhuysen, & Bernstein, 2010).

科学研究应用

结构表征和生物活性

烟酰胺,包括 2-[(4-氯苯基)硫代]烟酰胺等化合物,由于其结构多样性和生物活性而具有广泛的应用。它们被用作抗菌剂和生物过程的抑制剂,在代谢过程中充当重要的辅因子。一个值得注意的例子是 2-烟酰胺-1,3,4-噻二唑的结构表征,它与 2-[(4-氯苯基)硫代]烟酰胺共享一个官能团。这种表征增强了对其生物活性的理解,尤其是其作为水通道蛋白抑制剂的潜力,这在药物设计和开发中至关重要(Burnett, Johnston, & Green, 2015)。

在细胞存活和分化中的作用

烟酰胺在促进细胞存活和分化中也至关重要。例如,研究表明烟酰胺可以抑制激酶活性,这对于人多能干细胞中的细胞存活和分化至关重要。这表明其在干细胞研究和应用中的潜在用途(Meng 等,2018)。

对细胞能量代谢和生理的影响

烟酰胺在细胞能量代谢中起着至关重要的作用,直接影响正常生理。它的影响延伸到氧化应激和调节与细胞存活和死亡相关的途径。这种广泛的影响表明其在治疗与免疫系统功能障碍、糖尿病和衰老相关疾病相关的疾病中的潜在效用(Maiese, Zhong Chong, Hou, & Shang, 2009)。

安全和危害

属性

IUPAC Name |

2-(4-chlorophenyl)sulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLYWFCCGPTQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352382 |

Source

|

| Record name | 2-[(4-chlorophenyl)thio]nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)thio]nicotinamide | |

CAS RN |

175135-82-7 |

Source

|

| Record name | 2-[(4-chlorophenyl)thio]nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

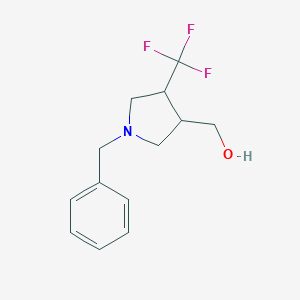

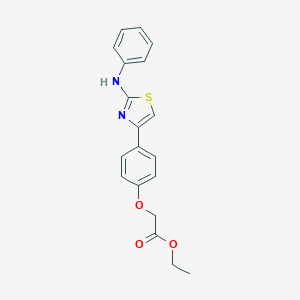

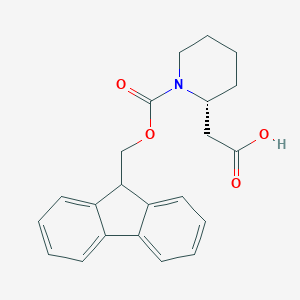

![(2R)-6-(1-Aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B62920.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)